molecular formula C20H15ClN2O2 B15215361 4-[(6-Chloro-2-methoxyacridin-9-yl)amino]phenol CAS No. 5409-67-6

4-[(6-Chloro-2-methoxyacridin-9-yl)amino]phenol

Cat. No.: B15215361
CAS No.: 5409-67-6
M. Wt: 350.8 g/mol
InChI Key: SAEIEYREYSNRQA-UHFFFAOYSA-N
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Description

4-[(6-Chloro-2-methoxyacridin-9-yl)amino]phenol is a complex organic compound that belongs to the acridine family Acridines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, molecular biology, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-Chloro-2-methoxyacridin-9-yl)amino]phenol typically involves the reaction of 6,9-dichloro-2-methoxyacridine with phenol and ammonium carbonate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to achieve high yields and purity. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

4-[(6-Chloro-2-methoxyacridin-9-yl)amino]phenol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted acridine compounds.

Scientific Research Applications

4-[(6-Chloro-2-methoxyacridin-9-yl)amino]phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(6-Chloro-2-methoxyacridin-9-yl)amino]phenol involves its interaction with biological molecules. It acts as a DNA intercalator, binding selectively to poly(dA-dT) sequences . This interaction can disrupt DNA replication and transcription, leading to its potential use as an anticancer agent. The compound also exhibits fluorescence properties, which are useful in studying various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to interact selectively with DNA and exhibit fluorescence properties. These characteristics make it valuable in both scientific research and industrial applications.

Properties

IUPAC Name

4-[(6-chloro-2-methoxyacridin-9-yl)amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O2/c1-25-15-7-9-18-17(11-15)20(22-13-3-5-14(24)6-4-13)16-8-2-12(21)10-19(16)23-18/h2-11,24H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEIEYREYSNRQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30279368
Record name GNF-Pf-1378
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30279368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5409-67-6
Record name 4-[(6-Chloro-2-methoxy-9-acridinyl)amino]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5409-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 12506
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005409676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC12506
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12506
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name GNF-Pf-1378
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30279368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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